1beta,10beta-Epoxydesacetoxymatricarin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1beta,10beta-Epoxydesacetoxymatricarin can be synthesized through various organic reactions involving the precursor compounds found in Achillea wilhelmsii . The synthetic route typically involves the formation of an epoxide ring and the removal of acetoxy groups under controlled conditions. Common solvents used in the synthesis include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Achillea wilhelmsii using solvents like chloroform and dichloromethane . The extracted compound is then purified through crystallization and chromatography techniques to achieve high purity levels (≥98%) .
Chemical Reactions Analysis
Types of Reactions: 1beta,10beta-Epoxydesacetoxymatricarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxide ring and other functional groups.
Substitution: Substitution reactions can occur at the epoxide ring or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
1beta,10beta-Epoxydesacetoxymatricarin has several scientific research applications:
Mechanism of Action
The mechanism of action of 1beta,10beta-Epoxydesacetoxymatricarin involves its interaction with molecular targets involved in cholesterol metabolism . The compound is believed to inhibit enzymes responsible for cholesterol synthesis, thereby reducing cholesterol levels in the body . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Leucodin: Another sesquiterpenoid with anti-hypercholesterolemic potential.
Artemisinin: A sesquiterpenoid known for its antimalarial properties.
Parthenolide: A sesquiterpenoid with anti-inflammatory and anticancer activities.
Uniqueness: 1beta,10beta-Epoxydesacetoxymatricarin is unique due to its specific structural features, including the epoxide ring and the absence of acetoxy groups, which contribute to its distinct biological activities .
Properties
IUPAC Name |
(1R,3S,6S,7S,10S,11R)-3,7,12-trimethyl-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-7-6-10(16)15-11(7)12-9(8(2)13(17)18-12)4-5-14(15,3)19-15/h6,8-9,11-12H,4-5H2,1-3H3/t8-,9-,11+,12-,14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWQUBMOSXUFJB-YFRBHOLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C4(O3)C(C2OC1=O)C(=CC4=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@]4(O3)[C@@H]([C@H]2OC1=O)C(=CC4=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501106078 | |
Record name | (3aR,4aS,6aS,7S,9aS,9bR)-5,6,6a,7,9a,9b-Hexahydro-1,4a,7-trimethyl-3H-oxireno[8,8a]azuleno[4,5-b]furan-3,8(4aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501106078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124020-39-9 | |
Record name | (3aR,4aS,6aS,7S,9aS,9bR)-5,6,6a,7,9a,9b-Hexahydro-1,4a,7-trimethyl-3H-oxireno[8,8a]azuleno[4,5-b]furan-3,8(4aH)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124020-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3aR,4aS,6aS,7S,9aS,9bR)-5,6,6a,7,9a,9b-Hexahydro-1,4a,7-trimethyl-3H-oxireno[8,8a]azuleno[4,5-b]furan-3,8(4aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501106078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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